Fmoc-2-bromo-D-phenylalanine
Overview
Description
Fmoc-2-bromo-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom attached to the phenyl ring. This compound is primarily used in peptide synthesis and has applications in various fields including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Fmoc-2-bromo-D-phenylalanine primarily targets Gram-positive bacteria, including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
Mode of Action
The compound interacts with its targets by crossing the bacterial membrane. In a formulation with the Gram-negative specific antibiotic aztreonam (AZT), it displayed antibacterial activity against both Gram-positive and Gram-negative bacteria . The combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .
Biochemical Pathways
It is known that the compound has antimicrobial properties
Pharmacokinetics
It is known that the compound has a molecular weight of 4663 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of this compound’s action is the formation of a hydrogel . The compound self-assembles to form this hydrogel, which is important in biomedical applications . The collective action of different non-covalent interactions plays a role in making the FmocF hydrogel .
Action Environment
The environment plays a key role in the action of this compound. Factors such as pH and buffer ions influence the self-assembly of FmocF to gel formation . The compound’s ability to form a hydrogel is also influenced by physical and thermal stimuli .
Biochemical Analysis
Biochemical Properties
Fmoc-2-bromo-D-phenylalanine plays a significant role in biochemical reactions due to its unique structure. The Fmoc group enhances the association of peptide building blocks, leading to eminent supramolecular self-assembly . This self-assembly is influenced by various factors such as the aromaticity of the Fmoc group, the flexibility of the phenylalanine side chain, pH, and buffer ions .
Cellular Effects
This compound has shown to have significant effects on various types of cells. For instance, it has been found to display antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . At low concentrations, this compound inhibits bacterial growth by entering the cell and reducing the glutathione levels .
Molecular Mechanism
The molecular mechanism of this compound involves a variety of interactions at the molecular level. The β-sheet structure of the compound is principally interlocked by π–π stacking of the Fmoc groups . At higher concentrations, this compound triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound shows surfactant-like properties with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration . This property allows it to form micelles at certain concentrations, influencing its behavior and effects over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, it has been found to reduce the bacterial load both in vitro and in the skin wound infections of mice . The antibacterial activity of this compound is predominantly due to its release from the hydrogel .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-bromo-D-phenylalanine typically involves the bromination of Fmoc-protected phenylalanine. The process begins with the protection of the amino group of phenylalanine using the Fmoc group. This is followed by the bromination of the phenyl ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure the efficient incorporation of the bromine atom .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products: The major products of these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
Chemistry: Fmoc-2-bromo-D-phenylalanine is widely used in the synthesis of peptides and peptidomimetics.
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of novel therapeutic agents due to its ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of advanced materials such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and catalysis .
Comparison with Similar Compounds
Fmoc-phenylalanine: Lacks the bromine atom and is commonly used in peptide synthesis.
Fmoc-4-bromo-D-phenylalanine: Similar structure but with the bromine atom at the para position.
Fmoc-2-chloro-D-phenylalanine: Contains a chlorine atom instead of bromine.
Uniqueness: Fmoc-2-bromo-D-phenylalanine is unique due to the presence of the bromine atom at the ortho position, which can significantly influence the reactivity and interactions of the compound. This makes it a valuable tool in the synthesis of complex peptides and the study of protein interactions .
Properties
IUPAC Name |
(2R)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJPAUULVKPBHU-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426503 | |
Record name | Fmoc-2-bromo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-79-0 | |
Record name | Fmoc-2-bromo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-D-2-bromophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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